5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate
Description
Properties
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-amino-6,7-dihydro-5H-pyrrolizine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-13(18)10-9-7-6-8-17(9)12(11(10)16)14(19)21-15(2,3)4/h5-8,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWVKJSVPIUPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C(=C1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups can be introduced via alkylation reactions using tert-butyl bromide and ethyl iodide, respectively.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Dicarboxylation: The dicarboxylate groups can be introduced through esterification reactions using suitable carboxylic acid derivatives.
Industrial Production Methods
Industrial production of 5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways or diseases.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, specificity, and mode of action are essential to fully understand its effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of the target compound with related derivatives:
Biological Activity
5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article reviews the available literature on its biological activities, including antileukemic effects, antioxidant capabilities, and structure-activity relationships (SAR).
Anticancer Properties
Research has shown that derivatives of pyrrolizine compounds exhibit significant antileukemic activity. A study highlighted the synthesis of various substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters, which demonstrated promising results in in vivo assays against leukemia cell lines. Specifically, compounds showed notable efficacy in the P-388 assay, indicating their potential as antitumor agents .
Table 1: Antileukemic Activity of Pyrrolizine Derivatives
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. A related class of compounds, specifically 5-aminopyrazoles (5APs), has shown significant radical scavenging capabilities and inhibition of reactive oxygen species (ROS) production. These findings suggest that similar structures may share these beneficial properties .
Table 2: Antioxidant Activity of Related Compounds
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolizine derivatives. Research indicates that modifications to the side chains significantly affect the anticancer and antioxidant activities. For instance, the introduction of different alkyl groups can enhance potency against specific cancer cell lines while also improving antioxidant effects.
Case Studies
Several case studies have documented the efficacy of pyrrolizine derivatives in various biological assays:
- Antileukemic Activity : A series of derivatives were tested against leukemia cell lines with varying degrees of success. The most potent compounds demonstrated IC50 values below 200 μM across multiple assays, indicating strong potential for further development .
- Antioxidant Properties : In a study examining platelet aggregation and ROS production, several derivatives exhibited significant inhibitory effects on both parameters, suggesting their utility in managing oxidative stress-related conditions .
Q & A
Q. What are the standard synthesis protocols for 5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate?
Methodological Answer: The synthesis typically involves refluxing precursors (e.g., substituted pyrrolizine intermediates) in solvents like 1,2-dichloroethane or ethanol with catalysts such as tetrabutylammonium bromide (TBAB) and potassium carbonate. For example, analogous procedures for pyrrolizine dicarboxylates require refluxing for 24–48 hours under anhydrous conditions, followed by filtration and recrystallization from DMF-EtOH mixtures . Key steps include controlling stoichiometry (e.g., 1:1 molar ratios of reactants) and optimizing reaction time to minimize side products.
Q. How is the compound purified post-synthesis?
Methodological Answer: Post-reaction purification involves filtration to isolate solids, washing with ethanol to remove unreacted precursors, and recrystallization using mixed solvents (e.g., DMF-EtOH 1:1) to enhance purity. For example, similar compounds are filtered after cooling the reaction mixture to room temperature, followed by solvent evaporation under reduced pressure and ether dilution to precipitate impurities .
Q. What analytical techniques confirm the compound’s structural integrity?
Methodological Answer: Characterization employs 1H NMR (in deuterated solvents like DMSO-d6 or CDCl3) to identify proton environments (e.g., amino group signals at δ 2.5–3.5 ppm) and mass spectrometry (MS) for molecular ion validation. For instance, analogous pyrrolizine derivatives are confirmed via distinct splitting patterns in NMR and parent ion peaks in MS .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction conditions?
Methodological Answer: DoE reduces trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading, solvent ratios). For example, factorial designs can identify critical factors affecting yield, such as reflux duration or TBAB concentration, using ANOVA to resolve interactions. This approach minimizes experiments while ensuring reproducibility, as demonstrated in chemical process optimization studies .
Q. How are computational methods used to predict reaction pathways or intermediate stability?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states and intermediates, while reaction path search algorithms predict energetically favorable pathways. For instance, ICReDD’s workflow integrates computational predictions with experimental validation, creating feedback loops to refine synthetic routes . Software like Gaussian or ORCA can simulate electronic effects of substituents (e.g., tert-butyl’s steric impact) on reaction kinetics.
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer: Conflicting data may arise from dynamic effects (e.g., tautomerism) or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and differentiate isomers. Cross-validate with computational NMR chemical shift predictions (e.g., using ACD/Labs or DFT). For example, amino group proton exchange broadening in D2O can confirm labile hydrogen presence .
Q. What strategies mitigate competing side reactions during synthesis?
Methodological Answer: Side reactions (e.g., ester hydrolysis or amine oxidation) are minimized by:
- Protecting groups : Temporarily blocking the amino group with Boc (tert-butoxycarbonyl) during esterification .
- Solvent selection : Using anhydrous 1,2-dichloroethane to suppress hydrolysis .
- Catalyst tuning : Adjusting TBAB concentration to favor cyclization over polymerization .
Q. How to evaluate the compound’s bioactivity potential methodologically?
Methodological Answer: In vitro assays include:
- Enzyme inhibition studies : Use fluorescence-based assays (e.g., Amplex Red for ATX inhibition) with IC50 determination .
- Solubility profiling : HT-Solubility assays in phosphate buffer (pH 7.4) to assess bioavailability .
- Metabolic stability tests : Incubate with liver microsomes and quantify parent compound degradation via LC-MS.
Data Contradiction Analysis
Q. How to address discrepancies in reaction yields between small-scale and scaled-up syntheses?
Methodological Answer: Scalability issues often arise from heat/mass transfer inefficiencies. Use process control simulations (e.g., Aspen Plus) to model mixing dynamics and temperature gradients. For example, pilot-scale reactors may require adjusted stirring rates or segmented heating zones to replicate bench-scale yields .
Q. Why do different studies report varying optimal reaction conditions for analogous compounds?
Methodological Answer: Variability stems from differences in substituent electronic/steric effects. For example, tert-butyl groups increase steric hindrance, necessitating longer reflux times compared to methyl analogs. Cross-study comparisons should normalize for substituent-specific parameters using Hammett plots or steric descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
